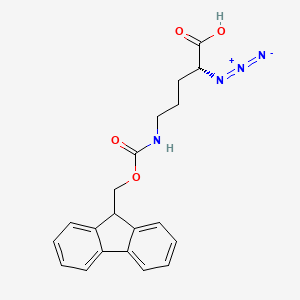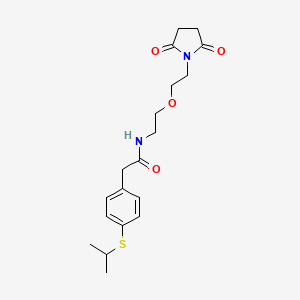![molecular formula C27H33N5O2 B2583617 1'-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide CAS No. 902564-24-3](/img/structure/B2583617.png)
1'-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that features a quinazolinone core linked to a bipiperidine moiety
Métodos De Preparación
The synthesis of 1’-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinazolinone core, followed by the introduction of the ethylphenyl group and the bipiperidine moiety. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the bipiperidine moiety, potentially altering the compound’s biological activity.
Substitution: The ethylphenyl group can be substituted with other functional groups to create derivatives with different properties. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1’-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The bipiperidine moiety may enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar compounds include other quinazolinone derivatives and bipiperidine-containing molecules. Compared to these compounds, 1’-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide may offer unique properties, such as improved binding affinity or selectivity for specific targets. Examples of similar compounds include:
4-oxo-3,4-dihydroquinazoline derivatives: Known for their biological activity.
Bipiperidine derivatives: Studied for their potential therapeutic applications.
This compound’s unique combination of structural features makes it a valuable subject for further research and development in various scientific fields.
Propiedades
IUPAC Name |
1-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2/c1-2-20-10-12-21(13-11-20)32-24(33)22-8-4-5-9-23(22)29-26(32)30-18-14-27(15-19-30,25(28)34)31-16-6-3-7-17-31/h4-5,8-13H,2-3,6-7,14-19H2,1H3,(H2,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIISYOZMFLNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCC(CC4)(C(=O)N)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2583538.png)

![1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2583541.png)





![8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2583550.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2583552.png)

